2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole
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Overview
Description
“2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole” is a chemical compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “4-Bromo-2-fluorobenzene” are synthesized via bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of bromine and fluorine could potentially make the compound relatively dense and possibly reactive .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole involves the bromination of 2-(3-fluorophenyl)-5-methyl-1,3-thiazole followed by the introduction of a bromine substituent at the 2-position of the thiazole ring.", "Starting Materials": [ "2-(3-fluorophenyl)-5-methyl-1,3-thiazole", "Bromine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2-(3-fluorophenyl)-5-methyl-1,3-thiazole using bromine and acetic acid as a solvent to yield 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole.", "Step 2: Oxidation of 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole using hydrogen peroxide and sodium hydroxide as a base to introduce a bromine substituent at the 2-position of the thiazole ring.", "Step 3: Purification of the final product using water to remove any remaining impurities." ] } | |
CAS No. |
1188037-57-1 |
Molecular Formula |
C10H7BrFNS |
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole |
InChI |
InChI=1S/C10H7BrFNS/c1-6-9(13-10(11)14-6)7-3-2-4-8(12)5-7/h2-5H,1H3 |
InChI Key |
MKEDDNPPOZDEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)C2=CC(=CC=C2)F |
Purity |
95 |
Origin of Product |
United States |
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